N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a complex organic compound characterized by its unique spiro structure and diverse functional groups
Synthetic Routes and Reaction Conditions
Condensation Reaction: : A common method involves the condensation of benzylamine with a diene carboxamide intermediate.
Thiolation: : This step involves introducing the ethylthio group using a thiolation reagent.
Aromatization: : This includes the addition of the 4-methoxyphenyl group, typically through a Friedel-Crafts alkylation reaction.
Spirocyclization: : This crucial step involves forming the spiro structure, often through a cyclization reaction under specific conditions such as elevated temperature and pressure.
Industrial Production Methods: : Industrial methods may involve optimizing the above synthetic routes to scale up production, often using catalysts and controlled environments to ensure higher yields and purity.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : Reductive conditions can lead to the cleavage of the ethylthio group.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents depending on the conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reduction processes.
Catalysts: : For facilitating specific reactions, including acid catalysts for Friedel-Crafts reactions.
Major Products
Sulfoxides and Sulfones: : From oxidation.
De-ethylthio compounds: : From reduction.
Aromatic derivatives: : From substitution reactions.
Scientific Research Applications
This compound has multiple applications across several disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential role as an enzyme inhibitor.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound operates through interactions with specific molecular targets. For instance:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites.
Signal Pathways: : Could alter signaling pathways, impacting cellular processes.
Comparison with Similar Compounds
Comparing N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide with similar compounds:
Structural Uniqueness: : The spiro structure makes it distinct from linear or simple ring compounds.
Functional Group Variety: : Its combination of benzyl, ethylthio, and methoxyphenyl groups provides diverse reactivity.
Similar Compounds
N-benzyl-1,4,8-triazaspiro[4.5]decane: : Lacks the ethylthio and methoxyphenyl groups.
2-(Ethylthio)-1,4,8-triazaspiro[4.5]decane: : Absence of the benzyl and methoxyphenyl groups.
3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Without the benzyl and ethylthio modifications.
These similarities and differences highlight the unique attributes of the compound , making it a valuable subject for ongoing research and application.
Properties
IUPAC Name |
N-benzyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-3-31-22-21(19-9-11-20(30-2)12-10-19)26-24(27-22)13-15-28(16-14-24)23(29)25-17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANILAIQWKKEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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